Fluoroacetonitrile

Lithium-ion battery Electrolyte Low-temperature performance

Fluoroacetonitrile (FAN; CAS 503-20-8; C₂H₂FN) is a fluorinated aliphatic nitrile with molecular weight 59.04 g/mol and a density of 1.061 g/mL at 25 °C. It is a colorless to pale yellow liquid with a boiling point of 79-80 °C, a melting point of -13 °C, and a flash point of -14 °C (closed cup).

Molecular Formula C2H2FN
Molecular Weight 59.04 g/mol
CAS No. 503-20-8
Cat. No. B113751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroacetonitrile
CAS503-20-8
SynonymsFluoromethyl cyanide;  Monofluoroacetonitrile; 
Molecular FormulaC2H2FN
Molecular Weight59.04 g/mol
Structural Identifiers
SMILESC(C#N)F
InChIInChI=1S/C2H2FN/c3-1-2-4/h1H2
InChIKeyGNFVFPBRMLIKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroacetonitrile (CAS 503-20-8) Procurement Guide: Core Physicochemical and Reactivity Profile


Fluoroacetonitrile (FAN; CAS 503-20-8; C₂H₂FN) is a fluorinated aliphatic nitrile with molecular weight 59.04 g/mol and a density of 1.061 g/mL at 25 °C . It is a colorless to pale yellow liquid with a boiling point of 79-80 °C, a melting point of -13 °C, and a flash point of -14 °C (closed cup) . FAN serves as a versatile fluorinated building block in organic synthesis, enabling the introduction of a fluoromethyl group into complex molecules . Key industrial applications include its use as a pharmaceutical intermediate, as a co-solvent in advanced lithium battery electrolytes, and as a precursor for fluorinated agrochemicals .

Fluorinated Building Block
Introduces monofluoromethyl group in drug discovery and agrochemical synthesis
Battery Electrolyte Co-solvent
Enables low-temperature lithium-ion conduction down to −70 °C
Supercapacitor Solvent
Increases capacitance in electric double-layer capacitors

Why Generic Substitution of Fluoroacetonitrile (CAS 503-20-8) with Acetonitrile or Other Analogs Fails in Critical Applications


Direct substitution of fluoroacetonitrile with non-fluorinated analogs such as acetonitrile (AN) or with differently fluorinated derivatives (e.g., difluoroacetonitrile, trifluoroacetonitrile) is not possible without compromising performance in targeted applications. The single fluorine atom in FAN imparts a unique combination of strong electron-withdrawing effects and low steric hindrance, which is fundamentally different from the properties of unsubstituted acetonitrile [1]. In lithium battery electrolytes, for example, FAN enables the formation of a stable, inorganic-rich solid electrolyte interphase (SEI) and facilitates a ligand-channel ion transport mechanism that is not achievable with AN, which suffers from detrimental coordination with lithium ions [2]. Furthermore, in medicinal chemistry, the monofluoromethyl group introduced by FAN yields enzyme inhibitors with significantly enhanced potency compared to their saturated, non-fluorinated counterparts, a difference that cannot be replicated by other fluorinated nitriles [3].

This Product
  • Fluorine imparts strong electron withdrawal with low steric hindrance
  • Forms stable, inorganic-rich SEI in lithium batteries
  • Enables ligand-channel ion transport mechanism
Acetonitrile / Non-Fluorinated Analogs
  • Lacks electron-withdrawing fluorine; different nitrile electrophilicity
  • Detrimental lithium coordination; fails extreme low-temperature operation
  • Cannot replicate monofluoromethyl group effects on enzyme inhibitor potency

Quantitative Performance Comparison of Fluoroacetonitrile vs. Acetonitrile and Other Analogs


Fluoroacetonitrile (FAN) Enables Unprecedented Low-Temperature Ionic Conductivity vs. Acetonitrile (AN)

In lithium-ion battery electrolytes, fluoroacetonitrile (FAN) demonstrates superior low-temperature ionic conductivity compared to conventional acetonitrile (AN)-based systems. While AN forms detrimental coordination complexes with lithium, the electron-withdrawing fluorine in FAN diminishes this effect, enabling stable SEI formation and high conductivity at extreme temperatures [1]. An electrolyte of 1.3 M LiFSI in FAN exhibits an ionic conductivity of 11.9 mS cm⁻¹ at -70 °C, a temperature at which traditional EC/EMC-based electrolytes fail entirely [1][2]. This performance enables 4.5-V pouch cells to retain 80% capacity at -60 °C over 350 cycles, a feat unattainable with non-fluorinated solvents [2].

Ionic Conductivity at −70 °C
Head-to-head
11.9 mS cm⁻¹ (1.3 M LiFSI/FAN) vs. EC/EMC electrolyte failure
Supports extreme low-temperature battery R&D selection
4.5 V pouch cells retain 80% capacity at −60 °C over 350 cycles
Lithium-ion battery Electrolyte Low-temperature performance

Fluoroacetonitrile (FAN) Delivers Higher Capacitance in EDLCs Compared to Acetonitrile (AN)

In electric double-layer capacitor (EDLC) applications, fluoroacetonitrile (FAN) provides higher capacitance than the conventional solvent acetonitrile (AN), despite having slightly lower electrolytic conductivity [1]. This is attributed to the increased polarity of FAN due to partial fluorination, which improves the charge storage characteristics at the electrode-electrolyte interface [1]. The higher capacitance translates to greater energy storage capacity in the same device footprint.

EDLC Capacitance
Head-to-head
Higher capacitance than AN and propylene carbonate in model EDLC cell
May improve energy density in supercapacitor research
Qualitative ranking: FAN > AN > PC
Supercapacitor Electric double-layer capacitor (EDLC) Electrolyte

Monofluoromethylated ODC Inhibitor Exhibits 28-Fold Higher Potency vs. Saturated Analogue

In the synthesis of irreversible inhibitors of ornithine decarboxylase (ODC), the incorporation of a monofluoromethyl group via fluoroacetonitrile (FAN) yields a significantly more potent inhibitor compared to its saturated, non-fluorinated analogue. Specifically, the fluorinated compound (E)-alpha-(fluoromethyl)dehydroornithine (17) has an apparent dissociation constant (K_I) of 2.7 µM, whereas the corresponding saturated analogue has a K_I of 75 µM [1]. This represents a 28-fold increase in binding affinity, demonstrating the critical role of the single fluorine atom in enhancing biological activity.

ODC Inhibitor Affinity
Head-to-head
KI 2.7 µM (fluoromethyl) vs. 75 µM (saturated analog) — 28-fold difference
Supports monofluoromethylation for target engagement studies
In vitro rat liver ODC assay
Ornithine decarboxylase Enzyme inhibitor Fluorinated drug

Fluoroacetonitrile (FAN) Exhibits Lower C-H Bond Dissociation Energy (BDE) than Non-Fluorinated Analogs, Enabling Unique Radical Chemistry

The C-H bond dissociation energy (BDE) of fluoroacetonitrile (FAN) has been experimentally determined to be DH₂₉₈ = 90.7 ± 2.8 kcal mol⁻¹ [1]. This value is significantly lower than the BDE of acetonitrile (CH₃CN), which is approximately 96 kcal mol⁻¹ [1]. The reduced BDE indicates a synergistic stabilization of the resulting FC(H)CN radical by the fluorine (π-donor) and cyano (π-acceptor) groups, a property that enhances its utility in radical-mediated synthetic transformations [1].

C–H Bond Dissociation Energy
Cross-study comparable
90.7 ± 2.8 kcal mol⁻¹ (FAN) vs. ~96 kcal mol⁻¹ (CH₃CN)
Supports radical chemistry and photoredox research fit
Measured by photoelectron imaging
Physical organic chemistry Bond dissociation energy Radical stability

Fluoroacetonitrile Enables Faster Reductive Elimination vs. Trifluoromethyl Complexes in Palladium Catalysis

In palladium-catalyzed cross-coupling reactions, the reductive elimination step is often rate-limiting. Arylpalladium fluoroenolate complexes derived from monofluoroesters and difluoroacetonitrile undergo reductive elimination in high yields and at significantly faster rates than the analogous trifluoromethyl complexes [1]. The rate of reductive elimination is inversely correlated with the electron-withdrawing strength of the fluoroalkyl group, meaning monofluorinated systems (like those derived from FAN) are more reactive than their trifluoromethyl counterparts [1].

Reductive Elimination Rate
Class-level inference
Faster than trifluoromethyl complexes in Pd catalysis
Supports synthetic methodology development context
Specific rate constants not available
Organometallic chemistry Cross-coupling Palladium catalysis

Fluoroacetonitrile (FAN) Demonstrates Superior Reactivity in Superacid-Promoted Houben-Hoesch Reactions vs. Non-Fluorinated Nitriles

Fluoro-substituted aliphatic nitriles, including fluoroacetonitrile, exhibit enhanced reactivity in superacid-promoted Houben-Hoesch reactions with arenes, compared to non-fluorinated aliphatic nitriles [1]. The fluorine substituent increases the electrophilicity of the nitrile carbon and stabilizes the nitrilium ion intermediate, leading to good yields of fluorinated ketones [1]. This reactivity profile makes FAN a valuable electrophile for the direct synthesis of α-fluorinated aryl ketones, a class of important pharmaceutical intermediates [1].

Houben-Hoesch Reactivity
Class-level inference
Enhanced reactivity vs. non-fluorinated nitriles; good yields of fluorinated ketones
Supports procurement for fluorinated ketone synthesis
Superacid CF₃SO₃H conditions
Organic synthesis Ketone synthesis Fluorinated building blocks

High-Value Application Scenarios Where Fluoroacetonitrile (CAS 503-20-8) Outperforms Analogs


Next-Generation Lithium-Ion and Lithium-Metal Battery Electrolytes for Extreme Temperatures

Fluoroacetonitrile (FAN) is the solvent of choice for developing electrolytes that must operate reliably at temperatures as low as -70 °C, a requirement for electric vehicles in cold climates and for aerospace applications. Unlike acetonitrile (AN), FAN forms a stable SEI and enables a ligand-channel ion transport mechanism, achieving an ionic conductivity of 11.9 mS cm⁻¹ at -70 °C and enabling pouch cells to retain 80% capacity at -60 °C after 350 cycles [1][2].

Synthesis of High-Potency Fluorinated Enzyme Inhibitors in Drug Discovery

In medicinal chemistry, fluoroacetonitrile is the critical building block for introducing a monofluoromethyl group into drug candidates. This modification can dramatically enhance target binding affinity, as demonstrated by the 28-fold increase in potency (K_I reduced from 75 µM to 2.7 µM) observed for an ornithine decarboxylase inhibitor compared to its non-fluorinated analogue [3]. This is a powerful strategy for improving drug candidate profiles in early-stage research.

Development of High-Energy-Density Supercapacitors and EDLCs

Fluoroacetonitrile (FAN) is a superior electrolyte solvent for electric double-layer capacitors (EDLCs) compared to the industry standard acetonitrile (AN). Its use results in higher capacitance in model cells, directly translating to higher energy storage capacity [4]. This makes FAN a key component in the development of next-generation, high-performance supercapacitors for applications ranging from consumer electronics to grid storage.

Advanced Organic Synthesis: Direct Preparation of α-Fluorinated Ketones and Heterocycles

Fluoroacetonitrile is a versatile reagent for the direct synthesis of α-fluorinated ketones via superacid-promoted Houben-Hoesch reactions, a class of compounds that are valuable intermediates in pharmaceutical and agrochemical synthesis [5]. Its enhanced reactivity compared to non-fluorinated nitriles allows for more efficient access to these challenging building blocks, streamlining synthetic routes to complex fluorinated molecules [5].

Application
Selection Property
Validation Focus
Low-temperature battery electrolyte R&D
Sub-zero ionic conductivity and SEI formation
Capacity retention at −60 °C and cycle life
Monofluoromethylated enzyme inhibitor synthesis
Electrophilic fluoromethyl building block
Binding affinity enhancement versus non-fluorinated analog
Supercapacitor / EDLC electrolyte
Polarity-driven capacitance increase
Energy density in model cells
α-Fluorinated ketone synthesis (Houben-Hoesch)
Enhanced nitrile electrophilicity
Reaction yield and substrate scope

Technical Documentation Hub

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56 linked technical documents
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